molecular formula C18H13N5O3S B126760 N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide CAS No. 155811-65-7

N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide

Cat. No. B126760
M. Wt: 379.4 g/mol
InChI Key: IWYHZLSQXHNHQZ-UHFFFAOYSA-N
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Description

N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.

Mechanism Of Action

The mechanism of action of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the inhibition of DNA synthesis and cell division. It has been found to interact with the DNA molecule, leading to the formation of adducts and subsequent DNA damage.

Biochemical And Physiological Effects

The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages And Limitations For Lab Experiments

The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has several advantages and limitations for lab experiments. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in its use in certain experiments.

Future Directions

There are several future directions for research on N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide. One potential area of research is its use as a fluorescent probe for detecting DNA damage in living cells. Another area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine the potential applications of the compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. Further research is needed to determine its full potential and limitations in various fields.

Synthesis Methods

The synthesis of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the reaction of 4-(2-aminothiazol-4-yl)-1,3-phenylenediamine with 2-bromoacetic acid, followed by the reaction with sodium azide and finally with hydrogen peroxide to obtain the desired compound.

Scientific Research Applications

The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been extensively researched for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

CAS RN

155811-65-7

Product Name

N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide

Molecular Formula

C18H13N5O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide

InChI

InChI=1S/C18H13N5O3S/c24-16(13-7-3-1-4-8-13)20-21-18-19-15(11-27-18)17-22(12-26-23(17)25)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

IWYHZLSQXHNHQZ-UHFFFAOYSA-N

SMILES

C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

synonyms

4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadia zolium inner salt

Origin of Product

United States

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